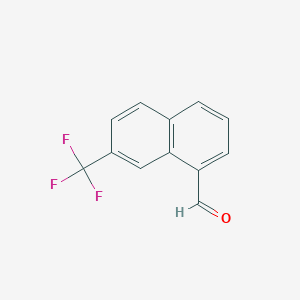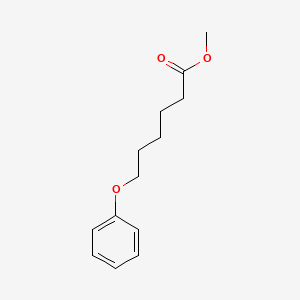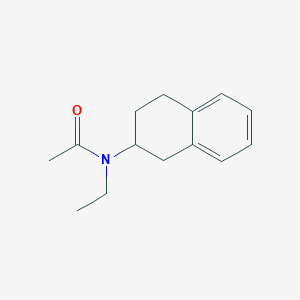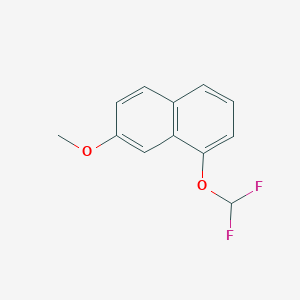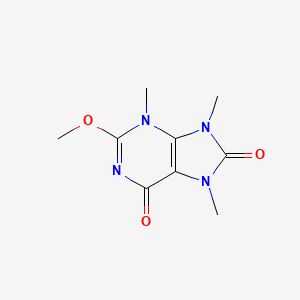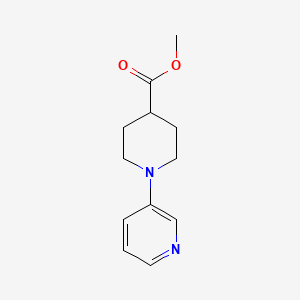
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and an ethoxy group attached to a pyridazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
化学反応の分析
Types of Reactions
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its effects on biological systems, including its potential as an inhibitor of certain enzymes or as a modulator of cellular processes.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and modulating cellular pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in signal transduction and cellular responses.
類似化合物との比較
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can be compared to other pyridazinone derivatives, such as:
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: This compound has a phenyl group instead of an ethoxy group, leading to different chemical and biological properties.
4-Chloro-5-(dimethylamino)-3(2H)-pyridazinone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
1346697-96-8 |
|---|---|
分子式 |
C8H12ClN3O2 |
分子量 |
217.65 g/mol |
IUPAC名 |
5-chloro-4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12ClN3O2/c1-12(2)3-4-14-6-5-10-11-8(13)7(6)9/h5H,3-4H2,1-2H3,(H,11,13) |
InChIキー |
IUBSIJPXTBXXOI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=C(C(=O)NN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)


